1-Iodo-2-methylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-methylcyclohexene is an organic compound with the molecular formula C7H11I It is a derivative of cyclohexene, where an iodine atom is attached to the first carbon and a methyl group is attached to the second carbon of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylcyclohexene can be synthesized through the halogenation of 2-methylcyclohexene. The reaction typically involves the addition of iodine (I2) in the presence of a catalyst or under specific conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: The process may involve the use of solvents and temperature control to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-methylcyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) can be used.
Major Products Formed:
Substitution Reactions: Products include 2-methylcyclohexanol or other substituted cyclohexenes.
Elimination Reactions: Products include 2-methylcyclohexene.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving halogenated compounds and their biological activities.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-iodo-2-methylcyclohexene in chemical reactions involves the formation of intermediates and transition states. For example, in elimination reactions, the iodine atom acts as a leaving group, and the reaction proceeds through a concerted mechanism involving a single transition state. The rate of the reaction depends on the strength of the base and the stability of the transition state .
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohexene: Similar structure but lacks the iodine atom.
2-Methylcyclohexene: Similar structure but with the methyl group in a different position.
1-Iodo-1-methylcyclohexane: Similar structure but with a saturated ring.
Uniqueness: 1-Iodo-2-methylcyclohexene is unique due to the presence of both an iodine atom and a methyl group on the cyclohexene ring. This combination imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
40648-08-6 |
---|---|
Molekularformel |
C7H11I |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
1-iodo-2-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 |
InChI-Schlüssel |
YPYNZJFLYQQPLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.